
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an indole ring, a sulfonamide group, and a methylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methylbenzene Moiety: The final step involves the coupling of the indole-sulfonamide intermediate with a methylbenzene derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole ring may interact with biological receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound's chemical structure is characterized by an indole core linked to a sulfonamide moiety. Below is a summary of its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H22N2O4S |
Molecular Weight | 374.454 g/mol |
LogP | 3.2292 |
Polar Surface Area | 38.859 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies have suggested that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related indole derivatives have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism of action typically involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Case Study: Antibacterial Efficacy
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of several indole derivatives against MRSA. The results indicated that certain derivatives had MIC values as low as 15.625 μM, demonstrating strong antibacterial properties .
Antifungal Activity
In addition to antibacterial effects, the compound has been noted for its antifungal activities. Research indicates that it can inhibit the biofilm formation of Candida species without affecting planktonic cells, suggesting a potential mechanism involving quorum sensing pathways .
Case Study: Antifungal Efficacy
In vitro assays revealed that some derivatives exhibited MIC values for Candida albicans in the range of 31.108–62.216 μg/mL, indicating moderate antifungal activity .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may bind to bacterial ribosomes, disrupting protein production.
- Nucleic Acid Synthesis Inhibition : It could interfere with the synthesis of DNA and RNA, leading to cell death.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests interaction with signaling pathways critical for microbial adhesion and aggregation.
Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:
Compound Type | MIC (μg/mL) | Activity Type |
---|---|---|
Indole Derivative A | 15.625 | Antibacterial |
Indole Derivative B | 31.108 | Antifungal |
Indole Derivative C | >1562.5 | Low Activity |
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-19-16-9-6-14(10-13(16)11-17(19)20)18-23(21,22)15-7-4-12(2)5-8-15/h4-10,18H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSTVKXVBPHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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